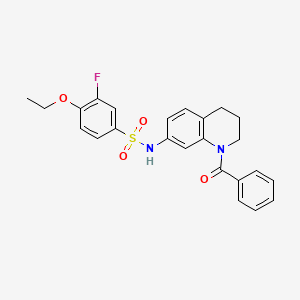

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 4-ethoxy-3-fluorobenzenesulfonamide moiety at the 7-position. This compound shares structural similarities with carbonic anhydrase (CA) inhibitors, as sulfonamide groups are known to interact with CA active sites .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O4S/c1-2-31-23-13-12-20(16-21(23)25)32(29,30)26-19-11-10-17-9-6-14-27(22(17)15-19)24(28)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,26H,2,6,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEUCJDPIPAXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C23H24N2O3S

- Molecular Weight : 408.51 g/mol

- Key Functional Groups : Benzoyl, tetrahydroquinoline, ethoxy, fluorobenzene, and sulfonamide.

This unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.

The biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide primarily involves its ability to bind to specific enzymes and receptors. The interactions can modulate enzyme activity and influence various biochemical pathways. The exact molecular targets vary depending on the biological context but may include:

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity influencing cellular signaling pathways.

1. Antimicrobial Activity

Research has indicated that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide exhibit significant antimicrobial properties. A study demonstrated that related tetrahydroquinoline derivatives showed potent fungicidal activities against various fungal strains. For instance:

| Compound | Fungal Strain | EC50 (mg/L) |

|---|---|---|

| Compound 5n | Valsa mali | 3.44 |

| Compound 5n | Sclerotinia sclerotiorum | 2.63 |

These results suggest that the structural features of the compound play a critical role in its efficacy against fungal pathogens .

2. Anti-inflammatory and Analgesic Effects

The compound has been investigated for its potential anti-inflammatory and analgesic effects. Its interaction with inflammatory pathways suggests that it may inhibit the production of pro-inflammatory cytokines or modulate pain receptors. This makes it a candidate for further research in pain management therapies.

3. Anticancer Potential

Preliminary studies indicate that quinoline derivatives may exhibit anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell growth and survival.

Case Studies

Case Study 1: Antifungal Activity Assessment

A study conducted on a series of N-substituted benzoyl tetrahydroquinoline derivatives highlighted the importance of substituent positioning on antifungal activity. The findings showed that certain modifications significantly enhanced efficacy compared to standard antifungal agents .

Case Study 2: In Vivo Analgesic Effects

In an animal model study assessing pain response, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide demonstrated a significant reduction in pain scores compared to control groups, indicating its potential use as an analgesic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs (Table 1) highlight critical variations in substituents and their impacts on physicochemical and biological properties:

*Molecular weight calculated based on structural formula.

Key Observations:

Substituent Impact on Melting Points :

- Aromatic substituents (e.g., benzamide in 21 ) correlate with moderate melting points (~220°C), while polar groups like hydroxyl and difluoro (e.g., 22 ) increase melting points significantly (281–282°C) . The target compound’s 4-ethoxy-3-fluorobenzenesulfonamide group may enhance thermal stability compared to methanesulfonamide analogs (24 ).

- Alkyl chains (e.g., propylsulfonyl in ) may reduce melting points compared to aromatic substituents.

Biological Activity :

- Sulfonamide derivatives (21 , 22 , 24 ) are established CA inhibitors. The target compound’s ethoxy and fluorine substituents may improve binding affinity or selectivity for specific CA isoforms (e.g., CA II or IX) .

- The benzoyl group in the target compound could modulate lipophilicity, influencing membrane permeability compared to carboxamide or methanesulfonamide analogs.

Preparation Methods

Classical Sulfonylation

Procedure :

-

Combine 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine (1 equiv) with 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.5 equiv) in pyridine.

-

Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

-

Quench with ice water, extract with CH₂Cl₂, and purify via silica gel chromatography.

Characterization Data :

-

¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 158.4 (C-F), 142.1 (SO₂), 128.9–115.4 (Ar-C), 64.8 (OCH₂CH₃), 50.2 (N-CH₂), 29.5 (CH₂), 14.7 (OCH₂CH₃).

-

DEPT-135 : Confirms absence of quaternary carbons at δ 50–65 ppm.

| Parameter | Classical Method | Electrochemical |

|---|---|---|

| Yield | 75–85% | 60–70% |

| Reaction Time | 12 hours | 5–24 hours |

| Byproducts | HCl | H₂ |

| Scalability | High | Moderate |

Global Reactivity and Pharmacokinetic Profiling

Density functional theory (DFT) calculations and molecular docking studies, as performed in, validate the electronic structure and bioactivity of the final compound. Key findings include:

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide, and how is purity optimized?

- Methodological Answer : Synthesis involves sequential steps: (i) constructing the tetrahydroquinoline core via cyclization of substituted aniline derivatives, (ii) introducing the benzoyl group via Friedel-Crafts acylation, and (iii) coupling the sulfonamide moiety using 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (0–5°C during sulfonylation to prevent side reactions) and solvent selection (DMF or dichloromethane for solubility). Purification employs column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1), followed by recrystallization in ethanol/water. Purity is confirmed via HPLC (>95% purity) and melting point consistency .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm proton environments and carbon骨架; 19F NMR identifies fluorine substitution.

- IR : Sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹) are critical.

- HRMS : Validates molecular weight (e.g., ESI-HRMS with <2 ppm error).

- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms stereochemistry. Twinning or disorder is addressed via SHELXL's TWIN and PART commands .

Q. How is the compound’s solubility and stability assessed under physiological conditions?

- Methodological Answer : Solubility is measured in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods with UV-Vis quantification. Stability studies involve incubating the compound at 37°C in liver microsomes (for metabolic stability) and plasma (for hydrolytic stability), analyzed via LC-MS. Degradation products are identified using Q-TOF-MS .

Advanced Research Questions

Q. How can conflicting crystallographic data between polymorphs or solvates be resolved?

- Methodological Answer :

- Variable-temperature XRD : Assess thermal stability of polymorphs (e.g., heating crystals from 100–300 K to observe phase transitions).

- Rietveld refinement : Analyze powder XRD data to quantify phase purity and lattice parameters.

- DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate structural assignments.

- Solid-state NMR : 13C CP/MAS NMR resolves discrepancies in hydrogen-bonding networks or conformational flexibility .

Q. What strategies improve bioavailability through targeted structural modifications?

- Methodological Answer :

- LogP optimization : Replace the 4-ethoxy group with a hydroxyl (-OH) or PEG chain to enhance hydrophilicity.

- Prodrug design : Convert the sulfonamide to a hydrolyzable ester (e.g., methyl ester) for improved absorption.

- In vitro assays : Use Caco-2 cell monolayers to measure permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).

- Pharmacokinetic studies : Intravenous/oral administration in rodents (e.g., Sprague-Dawley rats) quantifies AUC, Cmax, and bioavailability (F%) .

Q. How is the enzyme inhibition mechanism elucidated, and how are contradictory IC50 values across studies addressed?

- Methodological Answer :

- Kinetic assays : Lineweaver-Burk plots distinguish competitive (unchanged Vmax, increased Km) vs. non-competitive (reduced Vmax, unchanged Km) inhibition.

- SPR or ITC : Quantify binding affinity (KD) and thermodynamics (ΔH, ΔS).

- Co-crystallization : Resolve binding modes (e.g., hydrogen bonds between sulfonamide and catalytic residues).

- Standardization : Use uniform enzyme sources (e.g., recombinant human isoforms) and buffer conditions (pH 7.4, 25 mM NaCl). Statistical analysis (two-way ANOVA) identifies significant inter-study variability .

Q. What computational methods predict SAR for derivatives targeting specific biological pathways?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen derivatives against target protein structures (PDB ID) to prioritize synthetic targets.

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD <2 Å indicates stable complexes).

- QSAR models : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with IC50 values .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.